molecular formula C7H11F2N B7890655 6,6-Difluorospiro[3.3]heptan-2-amine

6,6-Difluorospiro[3.3]heptan-2-amine

Cat. No.: B7890655
M. Wt: 147.17 g/mol
InChI Key: KNHIUDDGPFPSFP-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[3.3]heptan-2-amine is a chemical compound with the molecular formula C7H11F2N. It is characterized by a spirocyclic structure, which includes a seven-membered ring with two fluorine atoms attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent, followed by amination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorospiro[3.3]heptan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

6,6-Difluorospiro[3.3]heptan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluorospiro[3.3]heptan-2-amine is unique due to its combination of a spirocyclic structure and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)3-6(4-7)1-5(10)2-6/h5H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHIUDDGPFPSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291282
Record name 6,6-Difluorospiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-13-8
Record name 6,6-Difluorospiro[3.3]heptan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluorospiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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